8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Description
Properties
CAS No. |
956431-60-0 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
8-piperidin-1-yl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C13H19N3O/c1-2-7-16(8-3-1)12-5-4-11-10-14-6-9-17-13(11)15-12/h4-5,14H,1-3,6-10H2 |
InChI Key |
UIDHETUKIJBHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(CNCCO3)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another method includes the use of copper catalysis for the one-pot synthesis involving C-N and C-O coupling reactions . Industrial production methods often employ microwave-assisted synthesis due to its efficiency and shorter reaction times .
Chemical Reactions Analysis
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Scientific Research Applications
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The compound’s effects on cellular signaling pathways are also of significant interest in pharmacological research.
Comparison with Similar Compounds
Structural Analogues in the Pyrido-Oxazepine Family
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Diversity : The target compound’s piperidinyl group distinguishes it from analogs like 8b (pyridinyl substituents) and the benzo-fused derivative . Piperidine may enhance lipophilicity and binding to amine-targeted receptors compared to aromatic substituents.
- Synthetic Challenges : The target compound’s discontinuation contrasts with the high yield (92%) reported for 8b , suggesting synthetic hurdles in introducing the piperidinyl group.
- Chiral Derivatives : The (S)-3-methyl analog highlights the role of stereochemistry in modulating bioactivity, though data for the target compound remain unexplored.
Key Observations :
- Antimicrobial Potential: While benzo[f]oxazepines show selective antibacterial effects , the target compound’s piperidinyl group may alter its spectrum of activity due to increased basicity.
- Protein Binding : Pyrido-oxazepines like those in bind near the PEX5 motif in TcPEX14, suggesting a scaffold for antiparasitic drug design. The target compound’s piperidinyl group could enhance binding affinity compared to simpler analogs.
Physicochemical and Spectral Comparisons
- Melting Points : The target compound lacks reported melting points, whereas 8b melts at 98–100°C , and N-arylacrylamide derivatives (D10–D14) range from 107–128°C . Higher melting points in D10–D14 may reflect crystalline stability from halogen substituents.
- Spectral Data :
- MS : The target compound’s molecular ion ([M + H]+) would theoretically appear near m/z 246, contrasting with 8b’s m/z 305.14 and benzo-fused derivatives’ lower masses .
- 1H-NMR : Piperidinyl protons (δ 1.4–2.6 ppm) would distinguish the target from analogs with aromatic substituents (e.g., D10’s chloro-phenyl protons at δ 7.2–7.4 ppm) .
Biological Activity
The compound 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a member of the oxazepine family characterized by its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various receptors and enzymes associated with disease pathways.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine moiety which is often linked to enhanced biological activity in pharmacological contexts.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : Many piperidine derivatives have demonstrated significant antimicrobial properties. Compounds bearing piperidine rings have shown effectiveness against various bacterial strains such as Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes are critical in neurotransmission and metabolic processes respectively. Studies have shown that certain piperidine derivatives exhibit strong inhibitory activity against AChE with IC50 values indicating their potency .
- Antitumor Activity : Preliminary studies suggest that derivatives of this class may possess antitumor properties. They have been tested in vitro against various cancer cell lines with promising results .
Case Studies
- Antimicrobial Efficacy : A study synthesized several piperidine derivatives and tested their antibacterial activity. The most active compounds showed moderate to strong inhibition against Bacillus subtilis and Escherichia coli, indicating the potential of these compounds in treating bacterial infections .
- Enzyme Inhibition Studies : In a series of experiments focusing on enzyme inhibition, compounds similar to this compound were found to inhibit urease effectively. The best-performing compounds had IC50 values ranging from 0.63 µM to 2.14 µM .
- Antitumor Activity : Research involving pyrazole derivatives highlighted their ability to inhibit cancer cell proliferation. The introduction of piperidine rings into these structures enhanced their cytotoxic effects against breast cancer cell lines .
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including condensation and nucleophilic substitution. For example, benzotriazole intermediates (e.g., 2-(1H-1,2,3-benzotriazol-1-yl-methyl) derivatives) can be condensed with amines under acidic conditions (e.g., p-toluenesulfonic acid) in chloroform, followed by nucleophilic substitution using Grignard reagents or NaBH4 in THF . Yield optimization requires precise stoichiometric control, inert atmospheres, and purification via column chromatography. Monitoring reactions with TLC and adjusting reaction times (e.g., 48 hours for condensation) are critical for reproducibility .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Comprehensive characterization requires a combination of spectroscopic techniques:
- 1H/13C NMR : Assign proton environments (e.g., piperidinyl CH2 groups at δ 1.5–2.5 ppm) and carbon shifts (e.g., oxazepine carbonyl at ~170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : Focus on modifying key regions:
- Piperidinyl Substituents : Replace with pyrrolidine or azepane rings to assess steric/electronic effects on target binding .
- Oxazepine Core : Introduce electron-withdrawing groups (e.g., F, Cl) to modulate ring conformation and stability .
- Biological Assays : Use receptor-binding assays (e.g., GABA-A for benzodiazepine-like activity) or enzyme inhibition studies (e.g., kinase targets) to quantify activity changes .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with IC50 values .
Q. How should contradictions in biological activity data between stereoisomers be resolved?
- Methodological Answer :
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC or X-ray crystallography (e.g., (4aR,8aR) vs. (4aS,8aS) configurations) .
- Docking Simulations : Compare binding modes of stereoisomers to target proteins (e.g., benzodiazepine receptors) using software like AutoDock .
- In Vivo Studies : Evaluate pharmacokinetic differences (e.g., bioavailability, half-life) in rodent models to explain divergent efficacy .
Q. What strategies are effective for resolving synthetic challenges in constructing the pyrido-oxazepine core?
- Methodological Answer :
- Ring Closure Optimization : Use POCl3 or Me2NPh to promote cyclization under reflux .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) for amine protection during piperidinyl coupling to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 2 hours) while maintaining yields >70% .
Q. How can computational methods predict the compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism sites (e.g., oxidation of piperidinyl CH2 groups) .
- Metabolite Identification : Perform LC-MS/MS on hepatocyte incubations to detect phase I/II metabolites (e.g., N-oxide or glucuronide derivatives) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Target Engagement Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KD) .
- Pathway Analysis : Apply RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., PI3K/AKT inhibition) .
- Negative Controls : Include structurally related inactive analogs (e.g., lacking the piperidinyl group) to confirm specificity .
Q. What analytical approaches resolve discrepancies in NMR data for complex mixtures?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing oxazepine protons from piperidinyl CH2 groups) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening .
- LC-NMR Coupling : Separate impurities online and collect pure fractions for unambiguous assignments .
Advanced Characterization Techniques
Q. How can X-ray crystallography resolve ambiguous stereochemistry in derivatives?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion (e.g., hexane into dichloromethane) to obtain diffraction-quality crystals .
- Data Collection : Perform at 100 K with synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .
- Refinement : Apply SHELXL to model disorder (e.g., piperidinyl chair conformers) and validate with R-factor <0.05 .
Q. What role does HRMS play in detecting trace synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
